REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:9])[c:5]([Cl:8])[n:6][cH:7]1.[CH2:10]1[O:11][CH2:12][CH2:13][CH2:14]1.[CH3:15][Si:16]([N-:17][Si:18]([CH3:19])([CH3:20])[CH3:21])([CH3:22])[CH3:23].[CH:25]1([S:31](=[O:32])(=[O:33])[Cl:34])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]1.[Cl:35][CH2:36][Cl:37].[Na+:24].[OH2:38]>>[Br:1][c:2]1[cH:3][c:4]([NH:9][S:31]([CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2)(=[O:32])=[O:33])[c:5]([Cl:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Br)cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)C1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(Nc1cc(Br)cnc1Cl)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |